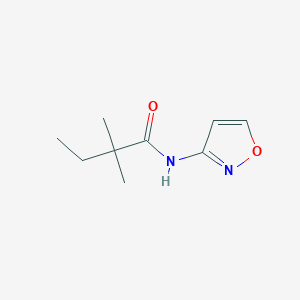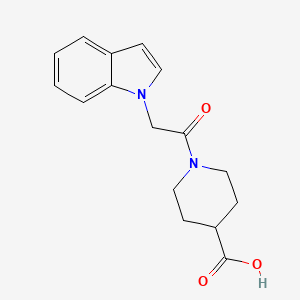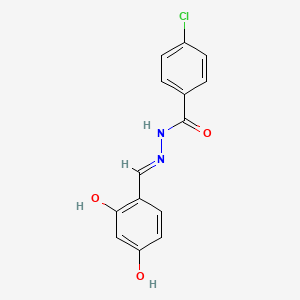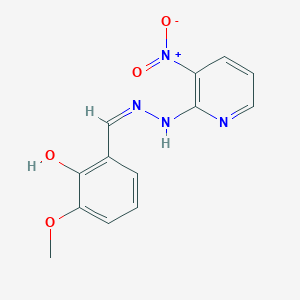![molecular formula C22H27N3O3 B6076042 N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide](/img/structure/B6076042.png)
N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide, commonly known as AITC, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. AITC is a derivative of terephthalic acid and is synthesized through a multi-step process. In
Mécanisme D'action
The mechanism of action of AITC is not fully understood, but it is believed to act through multiple pathways. AITC has been shown to activate the Nrf2 pathway, which is responsible for regulating oxidative stress and inflammation. AITC has also been shown to inhibit the NF-κB pathway, which is responsible for regulating the production of pro-inflammatory cytokines. In addition, AITC has been shown to activate the p53 pathway, which is responsible for regulating apoptosis in cancer cells.
Biochemical and Physiological Effects
AITC has been shown to have various biochemical and physiological effects. AITC has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. AITC has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. In addition, AITC has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Avantages Et Limitations Des Expériences En Laboratoire
AITC has several advantages for lab experiments, including its low molecular weight, high solubility, and stability. AITC is also relatively easy to synthesize and purify. However, AITC has some limitations for lab experiments, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for AITC research. One potential area of research is the development of AITC-based drugs for cancer and inflammation. Another potential area of research is the investigation of AITC's neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of AITC and its potential side effects.
Conclusion
N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide, or AITC, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. AITC has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. AITC's mechanism of action is not fully understood, but it is believed to act through multiple pathways. AITC has several advantages for lab experiments, including its low molecular weight, high solubility, and stability. However, AITC also has some limitations for lab experiments, including its potential toxicity. There are several future directions for AITC research, including the development of AITC-based drugs and further investigation of its neuroprotective effects.
Méthodes De Synthèse
AITC is synthesized through a multi-step process that involves the reaction of terephthalic acid with acetic anhydride and isopropylamine. The resulting product is then purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
AITC has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. AITC has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, AITC has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. AITC has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Propriétés
IUPAC Name |
1-N-(4-acetamidophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-14(2)25(15(3)4)22(28)18-8-6-17(7-9-18)21(27)24-20-12-10-19(11-13-20)23-16(5)26/h6-15H,1-5H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQCWSDWKWDRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5303380 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B6075962.png)
![2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075967.png)

![2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6075974.png)
![4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B6075976.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2-phenylacetamide](/img/structure/B6075995.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B6076017.png)

![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6076029.png)
![1-[(2-amino-5-pyrimidinyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6076040.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6076047.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B6076052.png)
